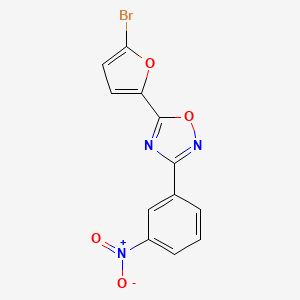![molecular formula C14H16FN3O2S B5841649 3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)
3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide, commonly known as FMCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMCA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of FMCA is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. FMCA has been shown to bind to the colchicine binding site of tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
FMCA has been shown to exhibit potent anti-tumor activity in vitro and in vivo. In addition to its anti-cancer effects, FMCA has also been shown to exhibit anti-inflammatory and anti-oxidant properties. FMCA has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which suggests that it may have therapeutic potential in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FMCA is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. FMCA has also been shown to exhibit low toxicity in normal cells, which is an important consideration for the development of cancer drugs. However, one of the limitations of FMCA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on FMCA. One area of research is the development of novel formulations of FMCA that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of FMCA, which can provide insights into its mechanism of action. Additionally, the combination of FMCA with other anti-cancer agents may enhance its anti-tumor activity and reduce the risk of drug resistance. Overall, the future directions for the research on FMCA are promising and may lead to the development of novel cancer therapies.
Méthodes De Synthèse
The synthesis of FMCA involves the reaction of 4-fluoroaniline with carbon disulfide to form 4-fluorophenyl isothiocyanate, which is then reacted with morpholine to form 4-(morpholin-4-yl)phenyl isothiocyanate. The final step involves the reaction of 4-(morpholin-4-yl)phenyl isothiocyanate with acrylamide to form FMCA.
Applications De Recherche Scientifique
FMCA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported that FMCA exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. FMCA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(morpholin-4-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c15-12-4-1-11(2-5-12)3-6-13(19)16-14(21)17-18-7-9-20-10-8-18/h1-6H,7-10H2,(H2,16,17,19,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGWMBAZMUJNV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)
![3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)

![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)


![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)